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Abstract

Enoxacin hydrate, a synthetic fluoroquinolone antibiotic, exerts its potent bactericidal activity
primarily through the inhibition of bacterial type Il topoisomerases, namely DNA gyrase and
topoisomerase IV. These enzymes are crucial for bacterial DNA replication, repair, and
recombination, making them validated targets for antimicrobial drug development. This
technical guide provides an in-depth overview of enoxacin hydrate's mechanism of action,
guantitative inhibitory data, detailed experimental protocols for key assays, and its effects on
both bacterial and mammalian cells. Notably, enoxacin has also been identified as a modulator
of microRNA (miRNA) processing in eukaryaotic cells, opening avenues for its potential
application in anticancer therapy. This document aims to serve as a comprehensive resource
for researchers and professionals involved in the study and development of antimicrobial and
anticancer agents.

Introduction

Enoxacin is a broad-spectrum fluoroquinolone antibiotic effective against a range of Gram-
positive and Gram-negative bacteria.[1][2] Its chemical structure, 1-ethyl-6-fluoro-1,4-dihydro-4-
oxo-7-(1-piperazinyl)-1,8-naphthyridine-3-carboxylic acid sesquihydrate, is fundamental to its
biological activity.[3] The primary antibacterial mechanism of enoxacin involves the targeting of
DNA gyrase and topoisomerase |V, enzymes essential for maintaining DNA topology during
replication.[2][4] By stabilizing the enzyme-DNA complex, enoxacin induces double-strand
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breaks in the bacterial chromosome, leading to cell death.[1][2] Beyond its antibacterial
properties, enoxacin has garnered interest for its ability to enhance miRNA processing in
mammalian cells, a discovery that has prompted investigations into its potential as an
anticancer agent.[4][5]

Mechanism of Action as a DNA Gyrase Inhibitor

Enoxacin's primary mode of action is the inhibition of DNA gyrase (a type Il topoisomerase) in
bacteria.[2][4] DNA gyrase is responsible for introducing negative supercoils into bacterial DNA,
a process vital for the initiation of DNA replication and transcription.[1][2]

The inhibition process can be summarized in the following steps:

» Binding to the Gyrase-DNA Complex: Enoxacin does not bind to DNA gyrase or DNA alone
but specifically targets the transient covalent complex formed between the enzyme and
DNA.[6][7]

 Stabilization of the Cleavage Complex: The enzyme nicks both strands of the DNA to allow
for supercoiling. Enoxacin intercalates at this cleavage site and stabilizes the complex,
preventing the re-ligation of the DNA strands.[1][2]

¢ Induction of Double-Strand Breaks: This stabilization of the "cleavable complex" ultimately
leads to the accumulation of double-strand DNA breaks.[1][2]

« Inhibition of DNA Replication and Cell Death: The presence of these breaks blocks the
progression of the replication fork, triggering a cascade of events that result in bacterial cell
death.[1]

Enoxacin also inhibits topoisomerase 1V, another type Il topoisomerase that is primarily
involved in the decatenation (separation) of interlinked daughter chromosomes following DNA
replication.[1][2] The dual-targeting of both DNA gyrase and topoisomerase IV contributes to
enoxacin's broad-spectrum activity and can slow the development of bacterial resistance.

© 2025 BenchChem. All rights reserved. 2/15 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC3060242/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7012906/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9264829/
https://www.bioinformatics.nl/molbi/SimpleCloningLab/electrophoresis.htm
https://pmc.ncbi.nlm.nih.gov/articles/PMC7012906/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9264829/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3060242/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7012906/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12163102/
https://www.inspiralis.com/assets/technical-documents/P-aeruginosa-Topo-IV-Decatenation-Assay-Protocol.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC3060242/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7012906/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3060242/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7012906/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3060242/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3060242/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7012906/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1263200?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory
Check Availability & Pricing

e —
Relaxed DNA

Bacterial Cell

Stabilized Complex
(Enoxacin Bound)

DNA Replication
Blocked

Bacterial Cell Death

Click to download full resolution via product page

Caption: Mechanism of Enoxacin as a DNA Gyrase Inhibitor.

Quantitative Data

Inhibitory Activity Against Bacterial Topoisomerases

The following table summarizes the 50% inhibitory concentrations (IC50) of enoxacin against

DNA gyrase and topoisomerase IV from various bacterial sources.

Enzyme Source Target Enzyme IC50 (pg/mL) Reference
Escherichia coli DNA Gyrase 1.25 [8]
Staphylococcus

DNA Gyrase 1.25 [8]
aureus
Staphylococcus ]

Topoisomerase IV 1.25-25 [8]
aureus
Enterococcus faecalis  DNA Gyrase >100 [9]
Enterococcus faecalis  Topoisomerase IV 27.8 [9]

Minimum Inhibitory Concentrations (MICs) Against

Various Bacteria
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The MIC is the lowest concentration of an antimicrobial drug that prevents visible growth of a
bacterium. The table below presents the MIC values of enoxacin against a selection of clinically
relevant bacterial isolates.

Bacterial

. Strain Type MIC50 (pg/mL)  MIC90 (pg/mL)  Reference
Species
Escherichia coli Clinical Isolates 0.12 0.5 [10]
Staphylococcus o

Clinical Isolates 0.5 1.0 [10]

aureus
Pseudomonas Aminoglycoside-

] . - 1.0-2.0 [11]
aeruginosa Susceptible
Pseudomonas Aminoglycoside-

. _ - 2.0-4.0 [11]
aeruginosa Resistant

Enterobacteriace  Multiply
) - <20 [12]
ae Resistant

Cytotoxicity in Mammalian Cell Lines

Enoxacin has been shown to exhibit cytotoxic effects against various cancer cell lines, often at
concentrations higher than those required for antibacterial activity.
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Cell Line Cell Type IC50 (pM) Reference
Human Colon

HCT-116 ) 124 [11]
Carcinoma
Human Colon

RKO ) ~124 [4]
Carcinoma
Human Breast

MCF-7 ) 31-156 [4]
Adenocarcinoma
Human Cervical

HelLa ) 20-80 [4]
Adenocarcinoma
Human Prostate

DU145 ) 124 [4]
Carcinoma
Human Lung

A549 _ >100 [13]
Carcinoma
Human Hepatocellular ~ >90 (for Ru(lll)-

HepG-2 ) ) [14]
Carcinoma enoxacin complex)

) Normal Human Lung

Wi-38 ) >124 [4]
Fibroblast
Normal Human Lung

MRC-5 >124 [4]

Fibroblast

Experimental Protocols
DNA Gyrase Supercoiling Assay

This assay measures the ability of DNA gyrase to introduce negative supercoils into relaxed

circular DNA and the inhibition of this activity by enoxacin. The different topological forms of

DNA (supercoiled, relaxed, and nicked) are then separated by agarose gel electrophoresis.

Materials:

o Enzyme: Purified E. coli DNA gyrase

© 2025 BenchChem. All rights reserved.

5/15

Tech Support


https://pubmed.ncbi.nlm.nih.gov/6439116/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9264829/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9264829/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9264829/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9264829/
https://www.researchgate.net/figure/Effective-concentration-50-values-for-enoxacin-ciprofloxacin-levofloxacin-and_tbl1_347919054
https://www.researchgate.net/figure/a-Evaluation-of-cytotoxicity-of-IrIII-IC50-25419-g-ml-PtIV-IC50-23212_fig2_378984569
https://pmc.ncbi.nlm.nih.gov/articles/PMC9264829/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9264829/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1263200?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

e Substrate: Relaxed pBR322 plasmid DNA (1 pg/pL)

e Assay Buffer (5x): 175 mM Tris-HCI (pH 7.5), 120 mM KCI, 20 mM MgClz, 10 mM DTT, 9 mM
spermidine, 5 mM ATP, 32.5% (w/v) glycerol, 0.5 mg/mL albumin

e Dilution Buffer: 50 mM Tris-HCI (pH 7.5), 100 mM KCI, 2 mM DTT, 1 mM EDTA, 50% (w/v)
glycerol

e Stop Solution/Loading Dye (6x): 30% glycerol, 0.25% bromophenol blue, 0.25% xylene
cyanol, 60 mM EDTA

o Enoxacin Stock Solution: Dissolved in a suitable solvent (e.g., DMSO)

o Agarose Gel: 1% (w/v) agarose in TAE buffer (40 mM Tris-acetate, 1 mM EDTA)
o Ethidium Bromide Staining Solution: 0.5 pg/mL in water

Procedure:

e Reaction Setup: On ice, prepare a reaction mixture for each sample in a final volume of 30
ML.

(¢]

6 uL of 5x Assay Buffer

[¢]

0.5 pL of relaxed pBR322 DNA (final concentration ~16.7 ng/uL)

[¢]

Varying concentrations of enoxacin (or solvent control)

[e]

Nuclease-free water to bring the volume to 27 pL.

e Enzyme Addition: Add 3 pL of diluted DNA gyrase to each reaction tube (except for the no-
enzyme control). The optimal amount of enzyme should be determined empirically to achieve
complete supercoiling in the control reaction.

 Incubation: Mix gently by pipetting and incubate the reactions at 37°C for 30-60 minutes.

¢ Reaction Termination: Stop the reaction by adding 5 pL of 6x Stop Solution/Loading Dye.
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» Agarose Gel Electrophoresis: Load the entire reaction mixture into the wells of a 1% agarose
gel. Run the gel at 80-100 V for 1.5-2 hours in TAE buffer.

 Visualization: Stain the gel with ethidium bromide solution for 15-30 minutes, followed by
destaining in water for a similar duration. Visualize the DNA bands under UV light.
Supercoiled DNA will migrate faster than relaxed or nicked circular DNA. The inhibition of
supercoiling is observed as a decrease in the intensity of the supercoiled DNA band and an
increase in the relaxed DNA band with increasing enoxacin concentration.
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Caption: Workflow for DNA Gyrase Supercoiling Assay.
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Topoisomerase IV Decatenation Assay

This assay measures the ability of topoisomerase 1V to decatenate (unlink) kinetoplast DNA
(kDNA), a network of interlocked DNA minicircles. Inhibition by enoxacin results in the failure to
release these minicircles.

Materials:

Enzyme: Purified E. coli Topoisomerase IV
e Substrate: Kinetoplast DNA (kDNA) (100 ng/uL)

o Assay Buffer (5x): 200 mM HEPES-KOH (pH 7.6), 500 mM potassium glutamate, 50 mM
magnesium acetate, 50 mM DTT, 5 mM ATP, 250 pg/mL albumin

e Dilution Buffer: 40 mM HEPES-KOH (pH 7.6), 100 mM potassium glutamate, 1 mM DTT, 1
mM EDTA, 40% (v/v) glycerol

e Stop Solution/Loading Dye (6x): As described in the gyrase assay
» Enoxacin Stock Solution: As described above
o Agarose Gel and Staining Solution: As described above
Procedure:
o Reaction Setup: On ice, prepare a reaction mixture in a final volume of 30 pL.
o 6 L of 5x Assay Buffer
o 2 pL of kDNA (final concentration ~6.7 ng/uL)
o Varying concentrations of enoxacin (or solvent control)
o Nuclease-free water to bring the volume to 27 pL.
o Enzyme Addition: Add 3 pL of diluted topoisomerase |V to each reaction.

e |ncubation: Incubate at 37°C for 30 minutes.
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e Reaction Termination and Deproteinization: Stop the reaction by adding 5 pL of 6x Stop
Solution/Loading Dye. To remove the enzyme, add 30 L of chloroform/isoamyl alcohol
(24:1), vortex briefly, and centrifuge for 1 minute.

o Agarose Gel Electrophoresis: Load 20 pL of the agueous (upper) phase into the wells of a
1% agarose gel. Run the gel as described for the gyrase assay.

 Visualization: Stain and visualize the gel. Catenated KDNA remains in the well, while
decatenated minicircles migrate into the gel. Inhibition is observed as a decrease in the
intensity of the decatenated minicircle bands.

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the cytotoxic effect of enoxacin on mammalian cell
lines by measuring metabolic activity.

Materials:

Cell Lines: Adherent or suspension mammalian cells

o Culture Medium: Appropriate for the cell line, supplemented with fetal bovine serum (FBS)
and antibiotics

e MTT Solution: 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in
sterile PBS

e Solubilization Solution: e.g., DMSO or a solution of 10% SDS in 0.01 M HCI
e Enoxacin Stock Solution: Dissolved in a suitable solvent and serially diluted
* 96-well Plates

Procedure:

o Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow
them to adhere overnight.
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e Drug Treatment: Replace the medium with fresh medium containing serial dilutions of
enoxacin. Include a vehicle control (solvent only).

 Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a
humidified COz incubator.

e MTT Addition: Add 10-20 pL of MTT solution to each well and incubate for 2-4 hours at 37°C.
During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

» Solubilization: Carefully remove the medium and add 100-150 pL of solubilization solution to
each well to dissolve the formazan crystals.

e Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a
microplate reader. The absorbance is directly proportional to the number of viable cells.

o Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot
a dose-response curve to determine the IC50 value.

Effects on Mammalian Cells: A Dual-Edged Sword

While enoxacin's primary clinical use is as an antibacterial agent, its effects on mammalian
cells are of significant interest, particularly its anticancer potential. This activity is largely
attributed to its ability to enhance the processing of microRNAs (miRNAS).

mMiRNAs are small non-coding RNAs that play crucial roles in post-transcriptional gene
regulation. Their biogenesis is a multi-step process involving the enzymes Drosha and Dicer.
Enoxacin has been shown to interact with the TAR RNA-binding protein 2 (TRBP), a
component of the Dicer complex.[1][15] This interaction is thought to enhance the processing of
precursor miRNAs (pre-miRNAS) into mature miRNAs.[16][17]

The upregulation of certain tumor-suppressive miRNAs can lead to the downregulation of
oncogenes, resulting in the inhibition of cancer cell proliferation, induction of apoptosis, and cell
cycle arrest.[4] This has been observed in various cancer cell lines, including those of the
colon, breast, and prostate.[4] However, it is important to note that the cytotoxic effects of
enoxacin on cancer cells typically occur at concentrations higher than those required for its
antibacterial activity.[4]
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Caption: Enoxacin's Role in Enhancing miRNA Processing.
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Conclusion

Enoxacin hydrate remains a potent antibacterial agent with a well-defined mechanism of
action centered on the inhibition of bacterial DNA gyrase and topoisomerase IV. The
guantitative data on its inhibitory and cytotoxic activities provide a valuable framework for its
application in both infectious disease research and oncology. The detailed experimental
protocols included in this guide offer practical tools for researchers investigating the properties
of enoxacin and other topoisomerase inhibitors. The discovery of its role in miRNA processing
has unveiled a novel aspect of its pharmacology, suggesting that this established antibiotic may
have a future role in the development of new cancer therapies. Further research is warranted
to fully elucidate the clinical potential of enoxacin beyond its traditional use as an antibiotic.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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